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molecular formula C14H12N2S2 B8755526 3-(Anilinomethyl)-1,3-benzothiazole-2(3h)-thione CAS No. 5392-35-8

3-(Anilinomethyl)-1,3-benzothiazole-2(3h)-thione

Cat. No. B8755526
M. Wt: 272.4 g/mol
InChI Key: ILQSOMABDWQHPR-UHFFFAOYSA-N
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Patent
US04810399

Procedure details

With stirring, 18.63 g (0.2 mole) of aniline are added to a suspension of 33.45 g (0.2 mole) of 2-mercaptobenzothiazole in 120 ml of ethanol, the temperature rising to 30° C. Then 16.4 g (0.2 mole) of 37% aqueous formaldehyde solution are added and stirring is continued for 30 minutes. The precipitate is isolated by filtration and washed with cold ethanol and hexane, affording 47 g of 3-(phenylaminomethyl)benzothiazoline-2-thione which melts at 102°-103° C.
Quantity
18.63 g
Type
reactant
Reaction Step One
Quantity
33.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:8][C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.[CH2:18]=O>C(O)C>[C:2]1([NH:1][CH2:18][N:13]2[C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[S:10][C:9]2=[S:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
18.63 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
33.45 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 30° C
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by filtration
WASH
Type
WASH
Details
washed with cold ethanol and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NCN1C(SC2=C1C=CC=C2)=S
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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